molecular formula C15H16N2O3S3 B5109545 Ethyl 4,5-dimethyl-2-({[(2-thienylcarbonyl)amino]carbothioyl}amino)-3-thiophenecarboxylate

Ethyl 4,5-dimethyl-2-({[(2-thienylcarbonyl)amino]carbothioyl}amino)-3-thiophenecarboxylate

Cat. No.: B5109545
M. Wt: 368.5 g/mol
InChI Key: PGGOPHPJOYPOTQ-UHFFFAOYSA-N
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Description

Ethyl 4,5-dimethyl-2-({[(2-thienylcarbonyl)amino]carbothioyl}amino)-3-thiophenecarboxylate is a complex organic compound with the molecular formula C15H16N2O3S3 This compound is known for its unique structure, which includes multiple thiophene rings and thienylcarbonyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4,5-dimethyl-2-({[(2-thienylcarbonyl)amino]carbothioyl}amino)-3-thiophenecarboxylate typically involves multi-step organic reactions. One common method includes the reaction of 4,5-dimethyl-2-aminothiophene with ethyl 3-thiophenecarboxylate in the presence of a thienylcarbonyl chloride. The reaction is carried out under controlled conditions, often requiring a catalyst and specific temperature settings to ensure the desired product is obtained.

Industrial Production Methods

While detailed industrial production methods are not widely documented, the compound is generally produced in specialized laboratories due to its complex synthesis process. The production involves stringent quality control measures to ensure the purity and consistency of the compound.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4,5-dimethyl-2-({[(2-thienylcarbonyl)amino]carbothioyl}amino)-3-thiophenecarboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiophene rings.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Lithium aluminum hydride.

    Catalysts: Palladium on carbon (Pd/C) for hydrogenation reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of thiols or amines.

Scientific Research Applications

Ethyl 4,5-dimethyl-2-({[(2-thienylcarbonyl)amino]carbothioyl}amino)-3-thiophenecarboxylate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for its interactions with biological targets.

    Industry: Utilized in the development of advanced materials and as a precursor for various chemical processes.

Mechanism of Action

The mechanism of action of Ethyl 4,5-dimethyl-2-({[(2-thienylcarbonyl)amino]carbothioyl}amino)-3-thiophenecarboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 4,5-dimethyl-2-((3-pyridinylcarbonyl)amino)-3-thiophenecarboxylate
  • Ethyl 4,5-dimethyl-2-((phenoxyacetyl)amino)-3-thiophenecarboxylate
  • Ethyl 4,5-dimethyl-2-(((4-nitrophenoxy)acetyl)amino)-3-thiophenecarboxylate

Uniqueness

Ethyl 4,5-dimethyl-2-({[(2-thienylcarbonyl)amino]carbothioyl}amino)-3-thiophenecarboxylate is unique due to its specific combination of thiophene rings and thienylcarbonyl groups, which confer distinct chemical properties and potential applications. Its structure allows for diverse chemical reactions and interactions, making it a valuable compound in various research fields.

Properties

IUPAC Name

ethyl 4,5-dimethyl-2-(thiophene-2-carbonylcarbamothioylamino)thiophene-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O3S3/c1-4-20-14(19)11-8(2)9(3)23-13(11)17-15(21)16-12(18)10-6-5-7-22-10/h5-7H,4H2,1-3H3,(H2,16,17,18,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGGOPHPJOYPOTQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC(=C1C)C)NC(=S)NC(=O)C2=CC=CS2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O3S3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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